

Cefcapene pivoxil hydrochloride hydrate peptidoglycan biosynthesis pathway

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Compound Focus: Cefcapene Pivoxil Hydrochloride Hydrate

CAS No.: 147816-24-8

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Compound Profile: Cefcapene Pivoxil Hydrochloride Hydrate

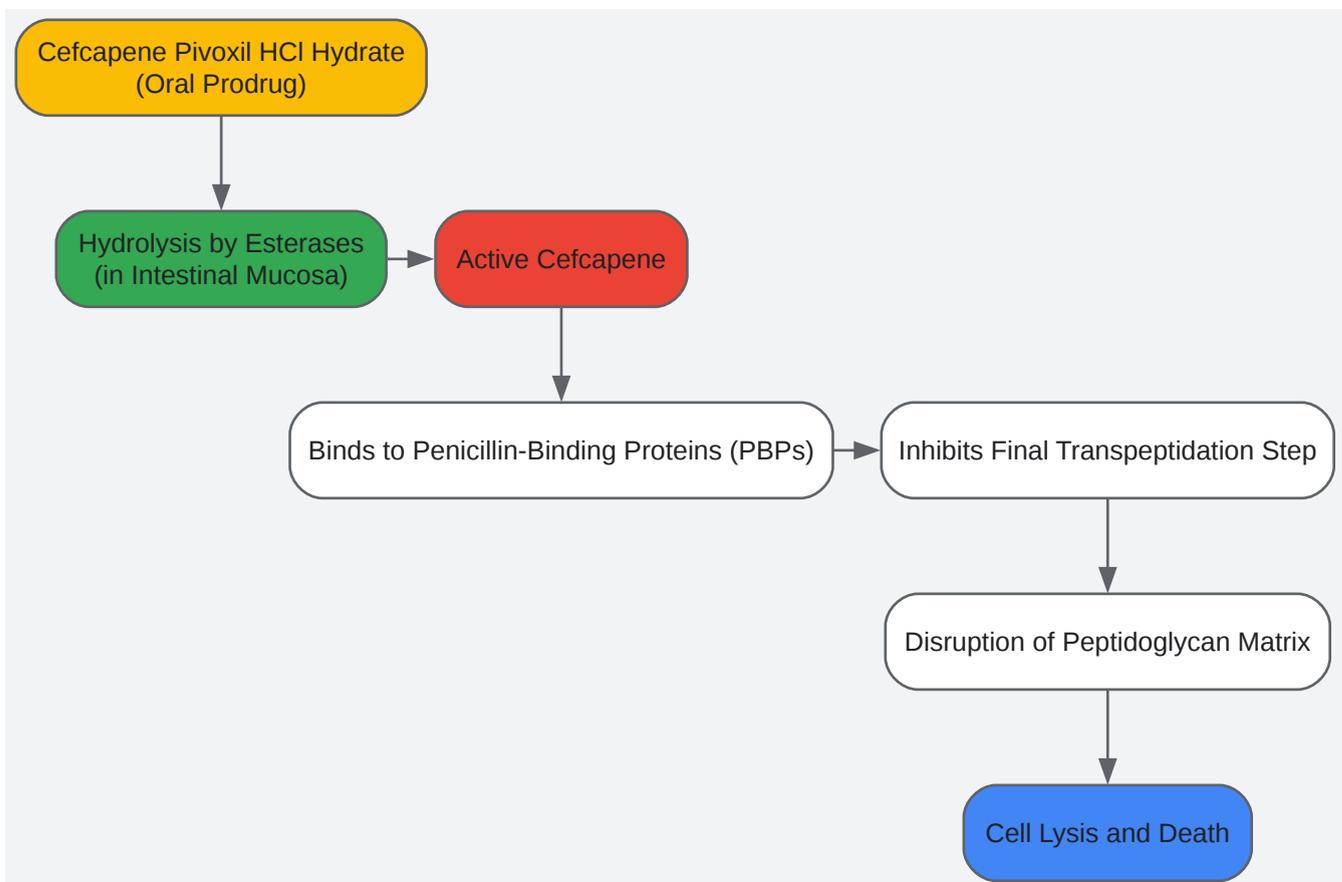
Cefcapene pivoxil hydrochloride hydrate is an orally available, broad-spectrum, third-generation cephalosporin antibiotic used in its prodrug form [1] [2] [3]. The following table summarizes its core technical data.

Property	Description
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 2,2-dimethylpropanoyloxymethyl ester; hydrochloride; monohydrate [4]
Molecular Formula	$C_{23}H_{29}N_5O_8S_2 \cdot HCl \cdot H_2O$ [2] [3]
Molecular Weight	622.11 g/mol [2] [3]
Physical Form	White to beige powder [4]

Property	Description
Storage	Store desiccated at -20°C; long-term storage at 2-8°C [4] [2]
Solubility	Soluble in DMSO (2 mg/mL), methanol, ethanol, DMF [4] [2]
Mechanism	Prodrug hydrolyzed to active Cefcapene , which inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall biosynthesis [2] [3]
Biological Role	Cell wall biosynthesis inhibitor; antibacterial [3]

Mechanism of Action in Peptidoglycan Biosynthesis

The antibacterial action of cefcapene pivoxil is a multi-stage process that culminates in the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity [5] [6].



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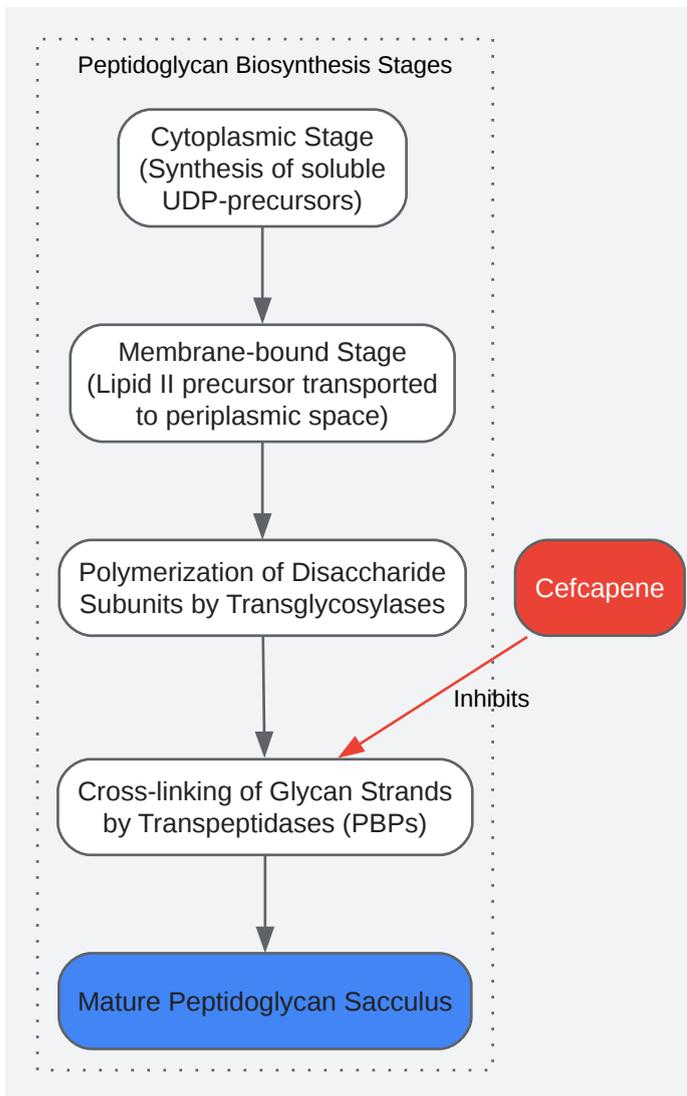
Diagram 1: The mechanism of action of cefcapene pivoxil, from oral prodrug to bacterial cell lysis.

The Peptidoglycan Biosynthesis Pathway

Peptidoglycan (PGN) is an essential, mesh-like macromolecule that surrounds the bacterial cytoplasmic membrane, providing mechanical strength and shape, and protecting the cell from lysis due to internal osmotic pressure [6]. Its basic structure consists of:

- **Glycan Strands:** Long polymers of alternating **N-acetylglucosamine (GlcNAc)** and **N-acetylmuramic acid (MurNAc)** residues, linked by β -1,4 glycosidic bonds [5] [6].
- **Peptide Chains:** Short stems (typically 3-5 amino acids) attached to the MurNAc residues. In Gram-negative bacteria like *E. coli*, the peptide stem is L-Ala- γ -D-Glu-*meso*-DAP-D-Ala-D-Ala [6].
- **Cross-links:** The peptide stems from adjacent glycan strands are cross-linked, often between the fourth D-Ala of one stem and the third *meso*-DAP of another, forming a robust, mesh-like sacculus [6].

The biosynthesis of this structure is the key target for cefcapene and other β -lactam antibiotics.



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Diagram 2: Key stages of peptidoglycan biosynthesis and the inhibition point of cefcapene.

Experimental & Research Considerations

For researchers aiming to study cefcapene pivoxil and its effects, here are key methodological considerations.

- **Assessing Antibacterial Activity:** Conduct standard **minimum inhibitory concentration (MIC)** assays against relevant Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative bacterial strains to establish potency [2].

- **Studying the Mechanism:** Employ **PBP binding assays** using fluorescent or radiolabeled penicillin to visualize and quantify the inhibition of specific PBPs by cefcapene in bacterial membranes [2].
- **Structural Analysis:** The active cefcapene molecule contains a **β -lactam ring** fused to a dihydrothiazine ring. Its activity is influenced by an **aminothiazole group** that enhances affinity for Gram-negative PBPs, and a **carbamoyloxymethyl group** at the 3-position that influences spectrum and pharmacokinetics [1].

The search results don't contain complete, step-by-step experimental protocols, but you can find detailed synthetic methods in patent documents [7] [8].

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